7-Thia-1-azaspiro[4.4]nonane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-thia-1-azaspiro[4.4]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c1-2-7(8-4-1)3-5-9-6-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWFSFIFBOAFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCSC2)NC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways
Reactivity Profiles of the Spirocyclic Pyrrolidine-Thia System
The 7-Thia-1-azaspiro[4.4]nonane scaffold joins a pyrrolidine (B122466) ring and a tetrahydrothiophene (B86538) ring through a single spiro carbon atom. This structural feature imposes significant conformational constraints compared to non-spirocyclic analogues. The reactivity of the molecule is a composite of the individual heterocycles, modulated by their steric and electronic interactions.
The pyrrolidine ring contains a secondary amine, which typically acts as a nucleophile and a base. The adjacent thioether (sulfide) in the tetrahydrothiophene ring is generally less basic but can also be nucleophilic and is susceptible to oxidation. The proximity of these two functional groups can lead to intramolecular interactions that influence reactivity. For instance, the sulfur atom's lone pairs may electronically influence the nitrogen's basicity, although steric hindrance from the spirocyclic structure is likely to be a more dominant factor in dictating the accessibility of each reactive center to external reagents.
Reactions Involving the Nitrogen Heterocycle
The secondary amine of the pyrrolidine ring is a primary site for chemical modification. However, in the hydrochloride salt form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic and unreactive towards electrophiles. To engage the nitrogen in reactions such as alkylation, acylation, or sulfonylation, the free base must first be generated by treatment with a suitable base (e.g., triethylamine, sodium carbonate).
Once liberated, the free amine can undergo a variety of transformations characteristic of secondary amines. These reactions are fundamental for creating derivatives with diverse properties.
Interactive Data Table: Representative Reactions of the Pyrrolidine Nitrogen
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
| N-Alkylation | Methyl iodide (CH₃I) | Tertiary amine | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-acyl amide | Base (e.g., Et₃N), aprotic solvent (e.g., CH₂Cl₂) |
| N-Sulfonylation | Tosyl chloride (TsCl) | N-sulfonamide | Base (e.g., Pyridine), CH₂Cl₂ |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl derivative | Dichloroethane (DCE) |
These reactions provide pathways to functionalize the nitrogen atom, enabling the synthesis of a wide array of derivatives for various applications.
Transformations of the Thioether Moiety
The sulfur atom of the tetrahydrothiophene ring behaves as a typical thioether and is susceptible to two main types of transformations: oxidation and alkylation. These reactions allow for the modification of the electronic and steric properties of the sulfur center.
Oxidation: Thioethers can be selectively oxidized to either sulfoxides or sulfones, depending on the oxidant and reaction conditions. Mild oxidizing agents tend to produce sulfoxides, while stronger oxidants or an excess of the reagent lead to the corresponding sulfone.
S-Alkylation: The sulfur atom can act as a nucleophile, reacting with alkyl halides to form a tertiary sulfonium (B1226848) salt. This reaction introduces a positive charge and converts the thioether into a good leaving group.
Interactive Data Table: Key Transformations of the Thioether Moiety
| Transformation | Reagent Example | Product | Typical Conditions |
| Oxidation to Sulfoxide | Sodium periodate (B1199274) (NaIO₄) | 7-Thia-1-azaspiro[4.4]nonane 7-oxide | Aqueous methanol |
| Oxidation to Sulfone | Hydrogen peroxide (H₂O₂), m-CPBA | 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide | Acetic acid or CH₂Cl₂ |
| S-Alkylation | Methyl iodide (CH₃I) | 7-Methyl-7-thia-1-azaspiro[4.4]nonanium iodide | Aprotic solvent (e.g., Acetone) |
Influence of the Hydrochloride Counterion on Reactivity and Stability
The hydrochloride salt form of 7-Thia-1-azaspiro[4.4]nonane has a profound impact on its chemical properties.
Stability: Amine hydrochloride salts are generally more stable and less prone to degradation, particularly oxidation, compared to their free base counterparts. The protonation of the nitrogen atom sequesters its lone pair of electrons, preventing them from participating in oxidative side reactions. This enhances the compound's shelf-life and handling characteristics.
Reactivity of the Amine: As mentioned, the protonated amine is unreactive as a nucleophile. This property can be exploited for chemoselectivity. For instance, reactions targeting the thioether moiety, such as oxidation, can be performed on the hydrochloride salt without affecting the nitrogen atom. A subsequent neutralization step can then be used to perform reactions at the amine.
Solubility: The ionic nature of the hydrochloride salt typically imparts greater solubility in polar solvents, including water, compared to the free base, which is more soluble in organic solvents. This differential solubility can be utilized in extraction and purification procedures.
Acidity: The ammonium (B1175870) ion is weakly acidic and can influence reactions that are sensitive to pH. In some cases, the hydrochloride salt can serve as a mild acid catalyst, although this is not its primary role.
Stereochemical Outcomes and Diastereoselective Reactions in Spirocyclic Formation
The synthesis of the 7-Thia-1-azaspiro[4.4]nonane skeleton involves the creation of a quaternary spirocyclic carbon center, which is a significant stereochemical challenge. The relative orientation of the two rings can lead to different diastereomers. Several synthetic strategies can be employed to control the stereochemical outcome.
One of the most powerful methods for constructing spiro-pyrrolidine systems is the [3+2] cycloaddition reaction, also known as 1,3-dipolar cycloaddition. wikipedia.orgrsc.org This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with a dipolarophile. wikipedia.org To form the 7-Thia-1-azaspiro[4.4]nonane system, this could involve, for example, the reaction of an azomethine ylide with a dipolarophile integrated into a tetrahydrothiophene ring. The stereoselectivity of such cycloadditions is often high, governed by the frontier molecular orbitals of the reacting species, leading to specific endo or exo products. frontiersin.org
Another approach involves domino or cascade reactions, such as a domino radical bicyclization, which has been used to synthesize 1-azaspiro[4.4]nonane derivatives. nih.gov These multi-step, one-pot reactions can form complex structures from simple precursors with a degree of stereocontrol. Studies on related systems have shown that radical cyclizations can proceed with a preference for a trans configuration of substituents relative to the newly formed ring junction. nih.gov
Interactive Data Table: Synthetic Approaches to Azaspiro[4.4]nonane Systems and Stereochemical Control
| Synthetic Method | Key Intermediates | Stereochemical Aspect | Potential Outcome for Target Compound |
| 1,3-Dipolar Cycloaddition | Azomethine ylide, alkene/alkyne dipolarophile | High diastereoselectivity (endo/exo control) | Formation of a specific diastereomer of the spirocycle. rsc.orgmdpi.comresearchgate.net |
| Intramolecular Aldol Condensation | Keto-aldehyde precursor | Diastereoselective cyclization | Control of relative stereochemistry at the spiro center and adjacent carbons. clockss.org |
| Domino Radical Bicyclization | Alkoxyaminyl radicals | Diastereomeric mixture, often with a trans preference | Predominantly one diastereomer may be formed. nih.gov |
| Phosphine-Catalyzed [3+2] Cycloaddition | Ylides from butynoic acid derivatives | Diastereoselective formation of spiro-heterocycles | A potential route to functionalized 7-Thia-1-azaspiro[4.4]nonane systems. osti.gov |
The choice of synthetic route and the nature of the starting materials are critical for controlling the stereochemistry at the spiro center, which is often crucial for the compound's intended application.
Applications As a Synthetic Building Block and Intermediate
Utility in the Construction of Complex Organic Molecules
The 1-azaspiro[4.4]nonane core is a recurring structural element in a variety of natural products and synthetic molecules that exhibit significant biological activities. This framework is a key component of the Cephalotaxus alkaloids, such as cephalotaxine. The synthesis of derivatives of this scaffold is an active area of research, with methods like domino radical bicyclization being developed to construct the 1-azaspiro[4.4]nonane skeleton. nih.govnih.gov Such synthetic strategies enable the creation of diverse libraries of spirocyclic compounds for further investigation. The presence of the thioether and secondary amine in the 7-Thia-1-azaspiro[4.4]nonane structure provides reactive handles for further functionalization, allowing for its incorporation into larger, more complex organic molecules.
Role in Medicinal Chemistry Lead Optimization as a Scaffold Component
In the realm of drug discovery, the process of lead optimization is crucial for transforming a promising compound into a viable drug candidate. spirochem.comresearchgate.netyoutube.comnih.gov Spirocyclic scaffolds are frequently employed in this phase due to their ability to impart desirable physicochemical properties. The introduction of a spirocenter increases the three-dimensionality of a molecule, which can enhance binding affinity and selectivity for biological targets. nih.gov
The 7-Thia-1-azaspiro[4.4]nonane scaffold can be considered a "privileged" structure in medicinal chemistry. Its rigid framework allows for a more precise spatial arrangement of functional groups, which is critical for effective interaction with protein binding sites. By modifying the substituents on the spirocyclic core, medicinal chemists can fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a lead compound. The synthesis of novel spiro-compounds that integrate moieties like quinolinone and thiazolidinone into a single molecule highlights the utility of this approach in developing potent therapeutic agents. nih.gov
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.orgbeilstein-journals.org The development of MCRs for the synthesis of spiro heterocyclic compounds is a significant area of interest. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful tools for creating peptide-like structures and can be adapted to generate cyclic and spirocyclic peptidomimetics. beilstein-journals.org
While direct examples involving 7-Thia-1-azaspiro[4.4]nonane hydrochloride in MCRs are not extensively documented, its bifunctional nature, possessing both a secondary amine and a thioether, makes it a plausible candidate for such reactions. The amine functionality could readily participate as the amine component in Ugi or Mannich-type reactions, allowing for the rapid introduction of diversity and complexity.
Precursor for Advanced Chemical Scaffolds and Materials (e.g., Perovskite Synthesis)
The development of advanced materials with novel properties is a cornerstone of modern chemical research. While the primary applications of thia-azaspiro scaffolds have been in the life sciences, their unique structural and electronic properties are being explored in other areas.
In the context of perovskite synthesis, organic ammonium (B1175870) halides play a crucial role in the formation and stabilization of the perovskite crystal structure. jos.ac.cnresearchgate.netresearchgate.netrsc.orgresearching.cn Typically, simple organic cations like methylammonium (B1206745) or formamidinium are used. researchgate.netrsc.org There is currently no direct evidence in the scientific literature to suggest that a complex spirocyclic compound such as this compound is used as a precursor in the synthesis of perovskite materials. The organic components in perovskites are generally small and non-bulky to fit within the crystal lattice, a characteristic not shared by the 7-Thia-1-azaspiro[4.4]nonane scaffold.
Theoretical and Computational Investigations of 7 Thia 1 Azaspiro 4.4 Nonane Hydrochloride
Conformational Analysis of Spiro[4.4]nonane Systems
The spiro[4.4]nonane framework, consisting of two fused five-membered rings sharing a central spiro-carbon, possesses significant conformational flexibility. The introduction of nitrogen and sulfur heteroatoms, along with the protonation of the nitrogen to form a hydrochloride salt, introduces further complexity and specific conformational preferences.
The five-membered rings in the spiro[4.4]nonane system, a cyclopentane and a tetrahydrothiophene (B86538) ring fused at the spirocenter, can each adopt various non-planar conformations to alleviate ring strain. The two most common conformations are the envelope (C_s symmetry) , where one atom is out of the plane of the other four, and the twist (C_2 symmetry) , where two adjacent atoms are displaced in opposite directions from the plane of the other three. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to determine the relative energies of these conformers. nih.govnih.gov
Table 1: Illustrative Relative Energies of 7-Thia-1-azaspiro[4.4]nonane Conformers This table presents hypothetical data representative of a typical computational conformational analysis.
| Conformer | Pyrrolidine (B122466) Ring Conformation | Thiolane Ring Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| I | Twist | Envelope | 0.00 |
| II | Envelope | Twist | 1.25 |
| III | Twist | Twist | 1.80 |
| IV | Envelope | Envelope | 2.50 |
Electronic Structure and Bonding Characteristics Studies
The electronic properties of 7-Thia-1-azaspiro[4.4]nonane hydrochloride are governed by the interplay of the saturated hydrocarbon backbone, the electron-withdrawing effects of the protonated amine, and the electronic nature of the thioether group. Quantum chemical calculations are essential for mapping out the distribution of electrons and understanding the bonding within the molecule.
DFT calculations can be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. In this molecule, the HOMO is likely to have significant contributions from the lone pairs of the sulfur atom, while the LUMO would be distributed across the sigma-antibonding orbitals.
Table 2: Representative Calculated Electronic Properties This table shows example data that would be generated from electronic structure calculations.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 9.8 Debye |
| NBO Charge on Nitrogen (N) | -0.45 e |
| NBO Charge on Sulfur (S) | +0.15 e |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a cornerstone for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and calculate the energy barriers of transition states. mdpi.comnih.gov For this compound, several reaction types could be investigated.
One area of interest is the reactivity of the sulfur atom, which could undergo oxidation to form sulfoxides or sulfones. Computational models can simulate this process, determining the activation energy required and the stereochemical outcome of the oxidation. Another potential reaction is deprotonation of the amine, followed by reactions at the nitrogen center.
The stability of the spirocyclic system itself is also a subject for computational study. Ring-opening reactions, potentially initiated by nucleophilic attack, could be modeled. By calculating the energy profiles for different proposed pathways, chemists can predict the most likely reaction products under various conditions. Methods like the Artificial Force Induced Reaction (AFIR) can systematically search for possible undesired reaction pathways. researchgate.net These computational insights are critical for predicting the stability and degradation pathways of the compound.
Prediction of Molecular Interactions and Reactivity Patterns
The theoretical framework used to study electronic structure also provides the foundation for predicting molecular interactions and reactivity. The calculated properties serve as descriptors for building predictive models, which are particularly relevant in fields like drug discovery and materials science. nih.gov
The reactivity of this compound can be predicted from its electronic properties. The positive electrostatic potential around the N-H group makes it a strong hydrogen bond donor, suggesting it will interact favorably with hydrogen bond acceptors like water or biological macromolecules. The chloride counter-ion will also play a significant role in mediating intermolecular interactions through hydrogen bonding and electrostatic forces. researchgate.netacs.org
Computational tools can predict sites of electrophilic and nucleophilic attack. Based on the likely HOMO distribution, the sulfur atom could be susceptible to electrophilic attack. Conversely, the areas of positive potential are targets for nucleophiles. DFT-based reactivity descriptors, such as Fukui functions, can provide a quantitative measure of the reactivity at different atomic sites within the molecule. nih.gov Molecular dynamics simulations can further be used to study the behavior of the molecule in solution, predicting properties like solvation free energy and diffusion coefficients, which are crucial for understanding its behavior in a physiological environment. scilit.com
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and conformational analysis of organic molecules, including complex systems like 7-Thia-1-azaspiro[4.4]nonane hydrochloride. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional arrangement of the molecule.
In the ¹H NMR spectrum of a 1-azaspiro[4.4]nonane derivative, distinct signals for the protons on the two rings would be expected. The chemical shifts of these protons are influenced by their proximity to the nitrogen and sulfur atoms. Protons adjacent to the heteroatoms would typically appear at a lower field (higher ppm value) due to deshielding effects. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for definitively assigning these proton signals and correlating them to their corresponding carbon atoms. For instance, analysis of related 1-azaspiro[4.4]nonane systems has utilized these techniques for unambiguous signal assignment. Current time information in Eindhoven, NL.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spiro carbon, being a quaternary carbon, would exhibit a characteristic chemical shift. The carbons bonded to the nitrogen and sulfur atoms would also have distinct resonances. The hydrochloride salt form would influence the chemical shifts of the atoms near the protonated nitrogen.
Conformational analysis of the spirocyclic system can also be investigated using NMR. The rigidity or flexibility of the five-membered rings can be inferred from the coupling constants between protons and through the use of Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs Note: These are predicted ranges based on general principles and data from related structures, not experimental values for the specific compound.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-2, C-5 (adjacent to N) | 3.0 - 3.5 | 50 - 60 |
| C-3, C-4 | 1.8 - 2.2 | 25 - 35 |
| Spiro C | - | 60 - 70 |
| C-6, C-8 (adjacent to S) | 2.8 - 3.2 | 30 - 40 |
| C-9 | 2.0 - 2.4 | 20 - 30 |
Mass Spectrometry Techniques for Elucidating Reaction Products and Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed.
The mass spectrum would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the molecular formula.
The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Cleavage of the bonds adjacent to the nitrogen and sulfur atoms is a common fragmentation pathway for such heterocyclic compounds. The loss of small neutral molecules or radicals from the parent ion can help to piece together the structure of the molecule. The fragmentation of N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines, for example, is significantly influenced by the substituents on the dihydrothiophene ring. uobasrah.edu.iq
Table 2: Expected Mass Spectrometry Data for this compound Note: These are expected values and common fragmentation patterns for similar structures.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₇H₁₄ClNS |
| Molecular Weight | 179.71 g/mol (for the hydrochloride salt) |
| Ionization Mode | ESI positive ion mode |
| Expected [M+H]⁺ | m/z 144.08 (for the free base) |
| Common Fragmentation Pathways | α-cleavage at the nitrogen and sulfur atoms, loss of small alkyl fragments. |
Chromatographic Methods for Purification and Purity Assessment in Synthetic Development
Chromatographic techniques are essential for the purification of synthetic products and for the assessment of their purity. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
HPLC, particularly reversed-phase HPLC, would be a suitable method for both purification and purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as formic acid or trifluoroacetic acid) would likely provide good separation. The purity of the compound can be determined by the area of the peak corresponding to the product in the chromatogram.
Gas chromatography can also be used, potentially after derivatization to increase the volatility of the amine. researchgate.net However, due to the ionic nature of the hydrochloride salt, HPLC is generally the more direct method for analysis. The choice of detector, such as a UV detector or a mass spectrometer (LC-MS), would depend on the specific requirements of the analysis. The synthesis of related 1-azaspiro[4.4]nonane derivatives often involves purification by column chromatography on silica (B1680970) gel. nih.govnih.gov
Table 3: Typical Chromatographic Conditions for the Analysis of Spirocyclic Amines Note: These are general conditions and would require optimization for the specific compound.
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile gradient with 0.1% Formic Acid | UV, MS |
| GC | Capillary column (e.g., DB-5) | Helium | FID, MS |
X-ray Crystallography in Structural Determination of Spirocyclic Systems
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on bond lengths, bond angles, and the conformation of the spirocyclic system.
Table 4: Key Parameters Obtained from X-ray Crystallography Note: This table lists the type of information that would be obtained from a successful X-ray crystallographic analysis.
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise position of each atom in the unit cell. |
| Bond Lengths and Angles | Geometric parameters of the molecule. |
| Torsion Angles | Conformational details of the ring systems. |
| Intermolecular Interactions | Hydrogen bonding, van der Waals forces, etc. |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for Spirocyclic Thia-azaspiro Systems
While methods for constructing spirocyclic frameworks exist, the future of synthesizing 7-Thia-1-azaspiro[4.4]nonane hydrochloride and its derivatives lies in developing more efficient, sustainable, and economically viable routes. nih.gov Current research often relies on multi-step sequences that can be resource-intensive. Emerging strategies aim to overcome these limitations by embracing green chemistry principles and novel catalytic systems. rsc.orgmdpi.com
Key future research focuses will likely include:
Biocatalytic Approaches: The use of engineered enzymes, such as carbene transferases, offers a highly stereoselective and environmentally benign path to azaspirocycles. chemrxiv.orgchemrxiv.org Future work could involve developing specific enzymes for the asymmetric synthesis of thia-azaspiro systems, operating in aqueous media and minimizing the need for organic solvents and protecting groups.
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and improve energy efficiency in the synthesis of other spiro-thiazolidinones. rsc.org Applying MAOS to the key cyclization steps in the formation of the 7-Thia-1-azaspiro[4.4]nonane core could lead to rapid and scalable production.
One-Pot and Domino Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation represents a significant step towards efficiency. researchgate.net Research into domino radical bicyclization or tandem cyclization reactions could provide direct access to the complex spirocyclic core from simpler acyclic precursors, thereby reducing waste and purification steps. nih.govnih.gov
Use of Recyclable Catalysts: Investigating the use of reusable solid-supported catalysts or nanocatalysts can significantly enhance the sustainability of synthetic protocols by simplifying product purification and reducing catalyst waste. rsc.org
Table 1: Comparison of Conventional vs. Emerging Synthetic Strategies
| Feature | Conventional Synthetic Routes | Future Sustainable Routes |
|---|---|---|
| Catalyst Type | Homogeneous metal catalysts | Biocatalysts, Nanocatalysts, Recyclable Catalysts |
| Solvent System | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Green Solvents |
| Energy Input | Prolonged conventional heating | Microwave Irradiation, Photochemistry |
| Reaction Design | Multi-step, linear sequences | One-pot, Domino/Tandem Reactions |
| Stereocontrol | Often requires chiral auxiliaries | Enzyme-controlled stereoselectivity |
| Overall Yield | Variable, often moderate | Potentially higher with fewer steps |
Exploration of Uncharted Reactivity and Catalytic Transformations
The inherent strain and defined geometry of the 7-Thia-1-azaspiro[4.4]nonane skeleton suggest a rich and largely unexplored reactivity profile. Future research will likely pivot from synthesis to functionalization, unlocking new chemical transformations.
Ring-Opening and Rearrangement Reactions: Investigating the selective cleavage and rearrangement of the thiacyclopentane or pyrrolidine (B122466) rings under specific conditions (e.g., using light, transition metals, or electrochemical methods) could yield novel heterocyclic structures that are otherwise difficult to access.
Spiro-Center as a Chiral Ligand: The quaternary spiro-carbon atom provides a rigid scaffold for designing novel chiral ligands. By functionalizing the nitrogen or carbon atoms of the heterocyclic rings, new ligands can be synthesized for asymmetric catalysis, potentially leading to breakthroughs in the enantioselective synthesis of pharmaceuticals and fine chemicals.
Domino Thio-functionalization: Expanding on dearomative ipso-annulation reactions seen in related systems, researchers could explore domino sequences where the sulfur atom acts as an internal nucleophile or radical acceptor, leading to the rapid construction of more complex polycyclic systems. researchgate.net
A significant emerging avenue is the application of the compound itself as an organocatalyst. The presence of a secondary amine and a sulfide moiety within a constrained framework could enable unique catalytic cycles for various organic transformations.
Table 2: Potential Catalytic Applications of 7-Thia-1-azaspiro[4.4]nonane Derivatives
| Catalysis Type | Potential Role of Spirocyclic Scaffold | Target Transformation |
|---|---|---|
| Asymmetric Catalysis | Chiral ligand for transition metals | Enantioselective C-C and C-X bond formation |
| Organocatalysis | Enamine/iminium activation core | Michael additions, Aldol reactions |
| Photoredox Catalysis | Redox-active ligand or catalyst sensitizer | C-S and C-N bond formation |
Innovative Applications in Material Science and Advanced Organic Syntheses
The structural rigidity and heteroatomic nature of this compound make it an attractive building block for novel materials and a valuable intermediate in complex synthesis.
Sustainable Polymers: Spirocyclic acetal monomers have been shown to produce chemically recyclable polymers with high glass transition temperatures. lu.se A forward-looking research direction would be the synthesis of monomers based on the thia-azaspiro scaffold for polymerization. The resulting polymers could exhibit enhanced thermal stability, unique optical properties, and potential for acid-triggered degradation, contributing to a circular materials economy.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms can act as coordination sites for metal ions. This opens the possibility of using 7-Thia-1-azaspiro[4.4]nonane derivatives as organic linkers to construct novel MOFs with potential applications in gas storage, separation, and heterogeneous catalysis.
Scaffolds for Natural Product Synthesis: The 1-azaspiro[4.4]nonane core is a key structural motif in several biologically active alkaloids, such as cephalotaxine. researchgate.netnih.gov The thia-analogue provides a unique starting point for the synthesis of novel, non-natural alkaloid derivatives with potentially enhanced or entirely new pharmacological profiles.
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational chemistry and experimental work is poised to accelerate the exploration of thia-azaspiro systems. This integrated approach can guide synthetic efforts, predict properties, and elucidate complex mechanisms, saving significant time and resources.
Future interdisciplinary research avenues include:
Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways for the synthesis and functionalization of the spirocycle. This can help rationalize observed stereochemical outcomes and predict uncharted reactivity.
Property Prediction: Computational screening can predict the physicochemical properties (e.g., solubility, lipophilicity) of virtual libraries of 7-Thia-1-azaspiro[4.4]nonane derivatives, guiding the design of molecules for specific applications in materials or medicinal chemistry. rsc.org
Spectroscopic Analysis: High-level computational methods can predict NMR, IR, and other spectroscopic data with high accuracy. This can be crucial for confirming the structure and stereochemistry of newly synthesized, complex derivatives.
Catalyst Design: Computational modeling can be used to design novel chiral ligands based on the spirocyclic scaffold, predicting their binding affinity to metals and the likely stereochemical outcome of catalytic reactions before embarking on lengthy synthetic work.
By combining predictive computational models with targeted experimental validation, the development cycle for new materials and catalysts derived from this compound can be dramatically shortened, unlocking its full potential in diverse scientific fields.
Q & A
Q. What synthetic strategies are recommended to optimize yield and stereochemical purity of 7-Thia-1-azaspiro[4.4]nonane hydrochloride?
Synthesis typically involves multi-step protocols with strict control of reaction conditions. Key steps include:
- Cyclization : Use of catalysts (e.g., Lewis acids) and aprotic solvents to promote spirocyclic ring formation .
- Protecting Groups : Temporary shielding of reactive amines or thioether groups to prevent side reactions during intermediate steps .
- Salt Formation : Final treatment with HCl to stabilize the compound as a hydrochloride salt, enhancing solubility .
- Purification : Crystallization or chromatography to achieve >95% purity. Yield optimization requires iterative adjustments of temperature, solvent polarity, and stoichiometry .
Q. How can the structural integrity of this compound be confirmed experimentally?
Combine spectroscopic and crystallographic methods:
Q. What solvent systems are optimal for in vitro assays involving this compound?
- Polar Solvents : DMSO or aqueous buffers (pH 6–7) are preferred due to the hydrochloride salt’s high solubility .
- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature to identify compatible conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this spirocyclic compound?
- Derivatization : Synthesize analogs with modifications to the thia-aza ring (e.g., substituents at positions 2 or 4) .
- Biological Screening : Test against target receptors (e.g., glutamate or GABA receptors) using electrophysiology or fluorescence-based assays .
- Data Analysis : Corrogate bioactivity (e.g., IC) with computational parameters (CLOGP, polar surface area) to identify pharmacophoric motifs .
Q. Example SAR Table
| Derivative | Modification | IC (µM) | CLOGP |
|---|---|---|---|
| Parent | None | 0.5 | 1.2 |
| 2-Fluoro | F at C2 | 0.3 | 1.5 |
| 4-Methyl | CH at C4 | 1.1 | 1.8 |
| Data adapted from analogous spirocyclic systems . |
Q. How should researchers resolve contradictions in reported biological activity data (e.g., neuroprotective vs. inactive results)?
- Enantiomeric Purity : Verify stereochemistry via chiral HPLC; inactive batches may result from racemization during synthesis .
- Assay Conditions : Replicate studies using standardized protocols (e.g., cell lines, incubation times). Discrepancies may arise from differences in membrane permeability or metabolic stability .
- Target Specificity : Perform knockdown/knockout experiments to confirm receptor engagement vs. off-target effects .
Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with receptors (e.g., NMDA subunits) .
- MD Simulations : GROMACS for assessing dynamic stability of ligand-receptor complexes over nanosecond timescales .
- QSAR Models : Train algorithms on spirocyclic datasets to predict ADMET properties .
Q. How can the spirocyclic framework influence pharmacokinetic properties compared to non-cyclic analogs?
- Metabolic Stability : The constrained structure reduces cytochrome P450 oxidation, prolonging half-life .
- Bioavailability : Enhanced membrane penetration due to balanced lipophilicity (CLOGP ~1–2) .
- Toxicity Screening : Compare in vitro hepatocyte viability and hERG channel inhibition vs. linear analogs to assess safety margins .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
